2-Chloro-4,6-dimethylpyridine

概要

説明

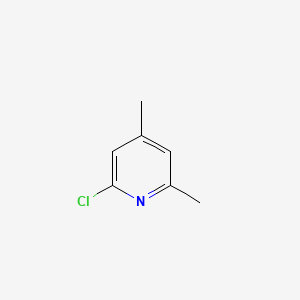

2-Chloro-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylpyridine using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products .

化学反応の分析

Types of Reactions: 2-Chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Nucleophilic Substitution: Products include 2-amino-4,6-dimethylpyridine, 2-thio-4,6-dimethylpyridine, and 2-alkoxy-4,6-dimethylpyridine.

Oxidation: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.

Reduction: Products include 2-chloro-4,6-dimethylpiperidine.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of CDMP derivatives as anticancer agents. For instance, a study investigated the synthesis of N-Mannich-base-type hybrid compounds incorporating CDMP, which were tested against several human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against hepatoma cells (HepG2), outperforming traditional chemotherapeutics like 5-fluorouracil .

1.2 Neuropharmacological Properties

CDMP has also been evaluated for its neuropharmacological properties. Research indicates that modifications to the pyridine structure can enhance biological activities such as anticonvulsant and antiparkinsonian effects. Studies have shown that specific derivatives demonstrate significant activity in inhibiting neurodegenerative processes, suggesting their potential use in treating diseases like Parkinson's .

1.3 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy in inhibiting fungal growth and bacterial infections, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticidal Activity

CDMP and its derivatives are being explored for their use in agricultural chemistry as potential pesticides and herbicides. The structural modifications of pyridine compounds allow for enhanced efficacy against pests while minimizing environmental impact. For example, certain derivatives have been shown to effectively eliminate fungal pathogens in crops .

2.2 Herbicide Development

In the realm of herbicides, CDMP serves as an important intermediate in synthesizing sulfonylurea herbicides, which are widely used for controlling broadleaf weeds and grasses . The synthesis pathways involving CDMP are crucial for developing effective herbicidal formulations that target specific weed species without harming crops.

Synthesis and Structural Studies

Understanding the synthesis routes and structural properties of CDMP is vital for its application development. Recent advancements in synthetic methodologies have improved the efficiency of producing CDMP derivatives with desired biological activities:

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Traditional synthesis | 70-80 | Multi-step process with moderate yields |

| Optimized methods | 85-95 | One-pot reactions reducing time and cost |

Studies utilizing quantum chemical calculations have provided insights into the electronic properties of CDMP, aiding in predicting its reactivity and stability under various conditions .

Case Studies

4.1 Case Study: Anticancer Efficacy

A recent investigation into the anticancer properties of CDMP derivatives revealed that specific modifications could enhance cytotoxicity against melanoma cells significantly. The study employed clonogenic assays to evaluate long-term effects on cell viability, demonstrating that certain compounds could reduce colony formation by over 50% at optimal concentrations .

4.2 Case Study: Agricultural Application

In agricultural trials, CDMP-derived compounds were tested for their efficacy against fungal pathogens affecting crops. Results indicated a marked reduction in fungal growth compared to untreated controls, highlighting the potential of these compounds as environmentally friendly fungicides .

作用機序

The mechanism of action of 2-Chloro-4,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

2-Chloro-4,6-dimethylpyrimidine: Similar in structure but contains a nitrogen atom at the third position instead of a carbon atom.

2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Contains a cyano group at the third position.

4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains two cyano groups at the second and third positions

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .

生物活性

2-Chloro-4,6-dimethylpyridine (CDMP) is a heterocyclic organic compound with the molecular formula C₇H₈ClN. Its unique structure, characterized by a pyridine ring substituted with two methyl groups at the 4 and 6 positions and a chlorine atom at the 2 position, lends it significant biological activity. This article explores the biological properties, synthesis, and potential applications of CDMP based on recent research findings.

This compound is typically synthesized through various chemical methods. The synthesis often involves chlorination reactions or nucleophilic substitutions that modify the pyridine ring. The compound exists as a pale yellow liquid and is known for its reactivity due to the presence of both chlorine and methyl groups.

Synthesis Methods:

- Chlorination of 4,6-dimethylpyridine : Chlorine gas is introduced to a solution of 4,6-dimethylpyridine under controlled conditions.

- Nucleophilic Substitution : Reactions involving nucleophiles such as amines or thiols can yield various derivatives of CDMP.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology and agrochemistry. Its derivatives have been studied for various pharmacological effects:

- Antimicrobial Activity : Some derivatives of CDMP have shown promising results against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate potential as a neuroactive compound.

Case Studies and Research Findings

- Antibacterial Activity : A study assessed the antibacterial properties of CDMP derivatives against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics.

- Anticancer Studies : Research focused on the cytotoxic effects of CDMP analogs on human cancer cell lines revealed that specific substitutions could enhance their efficacy against tumor cells .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the interaction of CDMP with various biological targets, revealing potential binding affinities that suggest its use in drug design .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Less reactive than CDMP |

| 3-Chloro-4,6-dimethylpyridine | Chlorine at position 3 | Different reactivity profile |

| 2-Chloro-5-methylpyridine | Chlorine at position 2 and methyl at position 5 | Potentially different biological activity |

The unique substitution pattern of CDMP influences both its chemical reactivity and biological activity compared to these analogs, allowing for diverse synthetic pathways and applications not fully replicated by its structural relatives.

特性

IUPAC Name |

2-chloro-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGXNSRDOYAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500794 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30838-93-8 | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-chloro-4,6-dimethylpyridine and how have these been studied?

A: While the provided abstract mentioning this compound does not offer specific structural data, the paper focusing on 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and this compound-3-carbonitrile offers insights. [] Researchers used Density Functional Theory (DFT) calculations with the B3LYP/6-31G* method to optimize the structures of these compounds in gas and aqueous solutions. [] This computational approach helps determine bond lengths, angles, and overall molecular geometry. Further analysis of vibrational frequencies, atomic charges, and dipole moments contributes to understanding the compound's behavior and potential interactions. []

Q2: How does the presence of aqueous solution impact the properties of this compound-3-carbonitrile?

A: The study employed the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) with the Self Consistent Reaction Field (SCRF) method to simulate the impact of an aqueous environment on the compound. [] This allowed researchers to investigate how solvent interactions influence the compound's structure, charge distribution, and overall stability. These findings provide crucial information for understanding the compound's behavior in biological systems, where water is a primary solvent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。